Itopride N-Oxide

Overview

Description

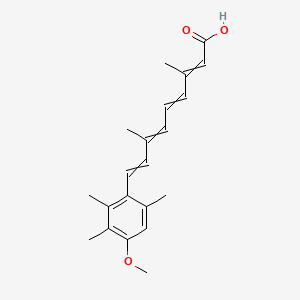

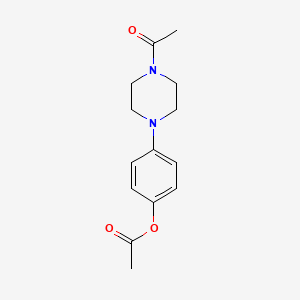

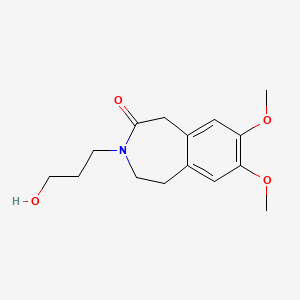

Itopride N-Oxide is a compound with the molecular formula C20H26N2O5 . It is an impurity standard related to Itopride, which is an acetylcholine esterase inhibitor and dopamine D2 receptor antagonist used to treat symptoms of functional dyspepsia such as nausea and vomiting .

Molecular Structure Analysis

The Itopride N-Oxide molecule contains a total of 54 bonds. There are 28 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 positively charged N, 1 quaternary N, and 3 ethers (aromatic) .Physical And Chemical Properties Analysis

The molecular formula of Itopride N-Oxide is C20H26N2O5, with an average mass of 374.431 Da and a monoisotopic mass of 374.184174 Da .Scientific Research Applications

Effect of Genetic Variations on Itopride Metabolism : A study by Zhou et al. (2014) explored the impact of specific genetic mutations in the FMO3 gene on the metabolism of Itopride in Chinese volunteers. They found that these genetic variations significantly affected the pharmacokinetics of both Itopride and Itopride N-Oxide, with notable differences in their plasma concentration-time curves (Zhou et al., 2014).

Itopride and Its N-Oxide in Biological Fluids : Chen et al. (2007) developed a high-performance liquid chromatography method coupled with positive ion electrospray ionization tandem mass spectrometric detection for determining Itopride and its N-Oxide in human plasma and urine. This method is useful for pharmacogenetic studies of FMO3, an enzyme involved in the formation of Itopride N-Oxide (Chen et al., 2007).

Application in Controlled Release Matrix Tablets : Sisinthy et al. (2015) investigated the use of Itopride hydrochloride in controlled-release layered matrix tablets, with an aim to achieve a zero-order drug release. This study highlights the potential application of Itopride in controlled drug delivery systems (Sisinthy, Rao, & Me, 2015).

Mechanism of Action

Itopride, the parent compound of Itopride N-Oxide, increases acetylcholine concentrations by inhibiting dopamine D2 receptors and acetylcholinesterase . Higher acetylcholine increases GI peristalsis, increases the lower esophageal sphincter pressure, stimulates gastric motility, accelerates gastric emptying, and improves gastro-duodenal coordination .

Safety and Hazards

Itopride N-Oxide should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

Future Directions

Itopride, the parent compound of Itopride N-Oxide, has been studied for its efficacy in treating symptoms of functional dyspepsia and other gastric motility disorders . Future research may focus on the development of new formulations of Itopride, such as gastroretentive drug delivery systems, to improve its bioavailability and patient compliance .

properties

IUPAC Name |

2-[4-[[(3,4-dimethoxybenzoyl)amino]methyl]phenoxy]-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5/c1-22(2,24)11-12-27-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(25-3)19(13-16)26-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXRVVNIISGQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849552 | |

| Record name | 2-{4-[(3,4-Dimethoxybenzamido)methyl]phenoxy}-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141996-98-7 | |

| Record name | Itopride N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141996987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{4-[(3,4-Dimethoxybenzamido)methyl]phenoxy}-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ITOPRIDE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A78XTV4HJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary metabolic pathway of Itopride in humans, and how does this relate to Itopride N-Oxide?

A1: Itopride is primarily metabolized in the liver by Flavin-containing monooxygenase 3 (FMO3) to form its major metabolite, Itopride N-Oxide. [] This metabolic pathway contributes to a significant portion of Itopride elimination, with urinary excretion studies showing that Itopride N-Oxide accounts for 75.4% of the eliminated drug compared to only 3.7% for the unchanged Itopride. [] This highlights the significant role of FMO3 in Itopride metabolism.

Q2: Why is the study of Itopride and its N-Oxide metabolite relevant to pharmacogenetics?

A2: Research suggests that Itopride could serve as a valuable probe for investigating human FMO3 activity. [] Variations in the FMO3 gene can lead to interindividual differences in enzyme activity, potentially impacting Itopride metabolism and therapeutic response. A study examining the "Effect of two-linked mutations of the FMO3 gene on itopride metabolism in Chinese healthy volunteers" [, ] directly addresses this connection, highlighting the importance of considering genetic variability in drug metabolism.

Q3: What analytical method has been developed to quantify Itopride and Itopride N-Oxide in biological samples?

A3: Researchers have developed and validated a highly sensitive and specific method using high-performance liquid chromatography coupled with positive ion electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) to simultaneously measure Itopride and Itopride N-Oxide concentrations in human plasma and urine. [] This method employed a simple liquid-liquid extraction procedure and achieved a low limit of quantification, making it suitable for pharmacokinetic and pharmacogenetic studies. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

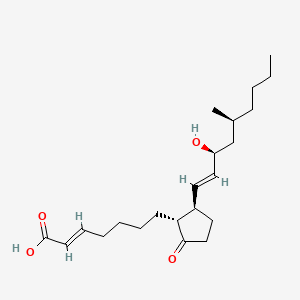

![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)

![Lidocaine Impurity 2 (2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide)](/img/no-structure.png)

![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)